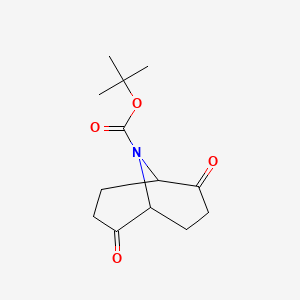

1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While the synthesis of 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione is not explicitly described, the papers suggest that tert-butoxycarbonyl protected compounds can be synthesized through reactions involving tert-butoxy groups. For example, the first paper discusses the oxidation and deprotection of benzyl and allyl ethers using a hypervalent iodine reagent, which could potentially be adapted for the synthesis of Boc-protected piperidines by protecting the amine group and then performing subsequent functional group transformations .

Molecular Structure Analysis

The second paper provides information on the molecular structure of a related compound, which features a tert-butyl group and a dione moiety as part of a larger, complex molecule. The study of this compound reveals that minor changes in substituents can significantly affect the hydrogen-bonded structures of these molecules . This insight could be extrapolated to suggest that the molecular structure of 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione would also be influenced by its substituents and could form specific hydrogen-bonded arrangements.

Chemical Reactions Analysis

The first paper indicates that tert-butoxy groups can participate in oxidation reactions and can be involved in the generation of carbon-centered radicals . This suggests that the tert-butoxycarbonyl group in 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione could potentially undergo similar reactions under the right conditions, leading to the formation of radicals that could then participate in further chemical transformations.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione are not directly reported in the papers, the properties of tert-butoxycarbonyl protected compounds are generally well-understood. These compounds are typically stable to a variety of reaction conditions but can be deprotected under acidic conditions to yield the free amine. The stability of the Boc group and its ability to be removed selectively make it a valuable tool in synthetic organic chemistry .

科学的研究の応用

Polymer Synthesis and Applications

Synthesis and Polymerization of Novel Compounds : Itoh et al. (1997) investigated the preparation of novel compounds including tert-butoxycarbonyl derivatives for polymerization studies. Their research focuses on the homopolymerizations of these compounds and their copolymerizations with styrene, highlighting their potential in creating novel polymeric materials (Itoh et al., 1997).

Amino Acid-Based Polyacetylenes : Gao et al. (2003) explored the synthesis and polymerization of amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives. This study reveals the unique properties of the resulting polymers, such as their specific rotations and potential for helical conformation, underscoring the importance of tert-butoxycarbonyl in the design of advanced polymeric materials (Gao et al., 2003).

Organocatalysis and Ring-Opening Polymerization

Organo-Catalyzed Ring Opening Polymerization : Research by Thillaye du Boullay et al. (2010) on the organo-catalyzed ring-opening polymerization of a dioxane-dione derivative showcases the versatility of tert-butoxycarbonyl-protected intermediates in synthesizing polymeric materials with controlled properties (Thillaye du Boullay et al., 2010).

Synthetic Organic Chemistry

Spirolactams as Conformationally Restricted Pseudopeptides : Fernandez et al. (2002) described the synthesis of spirolactams incorporating the tert-butoxycarbonyl group, demonstrating their utility as constrained surrogates for dipeptides. This work illustrates the compound's role in the development of peptide mimetics and conformational analysis (Fernandez et al., 2002).

Facile and Efficient Synthesis of Benzoxazocine-Diones : Jangili and Das (2016) reported on the synthesis of 4,5-dihydro-1H-2,5-benzoxazocine-1,6(3H)-diones from tert-butoxycarbonyl (Boc)-protected cyclic sulfamidates, showcasing the chemical's versatility in ring transformations and highlighting its role in generating complex heterocyclic structures (Jangili & Das, 2016).

特性

IUPAC Name |

tert-butyl 2,6-dioxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-4-6-10(15)9(14)5-7-11(8)16/h8-9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFERYOPSUVHNPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC(=O)C1CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2503159.png)

![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)

![4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2503166.png)

![ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate](/img/structure/B2503168.png)

![N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503171.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)